molecular formula C9H8F3NO2 B104740 Methyl 2-amino-4-(trifluoromethyl)benzoate CAS No. 61500-87-6

Methyl 2-amino-4-(trifluoromethyl)benzoate

Cat. No. B104740
CAS RN: 61500-87-6
M. Wt: 219.16 g/mol
InChI Key: DZICUHOFOOPVFM-UHFFFAOYSA-N
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Patent
US04016274

Procedure details

2-Amino-4-trifluoromethyl-benzoic acid (141.2 g.), methanol (1.51 liters) and boron trifluoride etherate (506 cc.) are heated to the reflux temperature for 99 hours. The solution obtained is added to sodium carbonate (350 g.) in iced water (2.8 kg.). The mixture is stirred for 15 minutes and is then extracted with ethyl ether (3 liters). The ether layer is washed with water (250 cc.) and then dried over anhydrous magnesium sulphate (30 g.). After filtration and concentration, methyl 2-amino-4-trifluoromethyl-benzoate (137 g.) melting at 64° C is obtained.
Quantity
141.2 g
Type
reactant
Reaction Step One
Quantity
1.51 L
Type
reactant
Reaction Step One
Quantity
506 mL
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Name
Quantity
2.8 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].CO.B(F)(F)F.[CH3:21]COCC.C(=O)([O-])[O-].[Na+].[Na+]>O>[NH2:1][C:2]1[CH:10]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:21])=[O:5] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
141.2 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Name
Quantity
1.51 L
Type
reactant
Smiles
CO
Name
Quantity
506 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
350 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2.8 kg
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
EXTRACTION
Type
EXTRACTION
Details
is then extracted with ethyl ether (3 liters)
WASH
Type
WASH
Details
The ether layer is washed with water (250 cc.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate (30 g.)
FILTRATION
Type
FILTRATION
Details
After filtration and concentration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 137 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.